1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene
Overview
Description
Diethylbenzene is an organic compound with the chemical formula C₆H₄(C₂H₅)₂. It consists of a benzene ring with two ethyl substituents. There are three isomers of diethylbenzene: ortho-diethylbenzene (1,2-diethylbenzene), meta-diethylbenzene (1,3-diethylbenzene), and para-diethylbenzene (1,4-diethylbenzene). The meta and para isomers have greater commercial significance. Diethylbenzene is a colorless liquid and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylbenzene is primarily produced as a side product during the alkylation of benzene with ethylene, which is a two-step process. The first step involves the production of ethylbenzene:
C6H6+C2H4→C6H5C2H5
In the second step, ethylbenzene undergoes further alkylation with ethylene to produce diethylbenzene:
C6H5C2H5+C2H4→C6H4(C2H5)2
This reaction is typically carried out using shape-selective zeolite catalysts to produce the para isomer with high selectivity .
Industrial Production Methods
In industrial settings, diethylbenzene is often recycled by transalkylation to produce ethylbenzene:
C6H4(C2H5)2+C6H6→2C6H5C2H5
This process helps in optimizing the production of ethylbenzene, which is a precursor to styrene .
Chemical Reactions Analysis
Types of Reactions
Diethylbenzene undergoes various chemical reactions, including:
Oxidation: Diethylbenzene can be oxidized to produce diethylbenzene hydroperoxide.
Reduction: Reduction reactions can convert diethylbenzene to ethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Diethylbenzene hydroperoxide.
Reduction: Ethylcyclohexane.
Substitution: Various substituted diethylbenzenes depending on the reagents used.
Scientific Research Applications
Diethylbenzene has several scientific research applications:
Chemistry: Used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a solvent in drug formulation.
Mechanism of Action
The mechanism of action of diethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, diethylbenzene acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a cationic intermediate. This intermediate then undergoes deprotonation to regenerate the aromatic ring with the new substituent attached .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: C₆H₅C₂H₅
Propylbenzene: C₆H₅C₃H₇
Butylbenzene: C₆H₅C₄H₉
Uniqueness
Diethylbenzene is unique due to the presence of two ethyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to ethylbenzene, diethylbenzene has a higher boiling point and different solubility characteristics. Its applications also differ, with diethylbenzene being more commonly used as a solvent and in heat transfer fluids, while ethylbenzene is primarily used as a precursor to styrene .
Properties
IUPAC Name |
1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H14/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2/h3*5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVGKJITDSUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC.CCC1=CC(=CC=C1)CC.CCC1=CC=CC=C1CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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